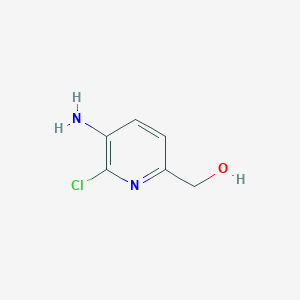

(5-Amino-6-chloropyridin-2-yl)methanol

説明

BenchChem offers high-quality (5-Amino-6-chloropyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Amino-6-chloropyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(5-amino-6-chloropyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c7-6-5(8)2-1-4(3-10)9-6/h1-2,10H,3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGKIZXXLSDEFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CO)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure and molecular weight of 5-amino-6-chloro-2-pyridinemethanol

Topic: Structure, Synthesis, and Characterization of (5-Amino-6-chloropyridin-2-yl)methanol (CAS 1807148-38-4) Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

5-Amino-6-chloro-2-pyridinemethanol (CAS 1807148-38-4) is a highly specialized heterocyclic building block used in the synthesis of next-generation kinase inhibitors and fused bicyclic systems. Its structural uniqueness lies in the dense functionalization of the pyridine ring: an electron-donating amino group at C5, an electron-withdrawing chloro group at C6, and a versatile hydroxymethyl handle at C2.

This specific substitution pattern makes it a critical intermediate for constructing SHP2 inhibitors and imidazo[1,2-a]pyridine scaffolds, where the 5,6-substitution allows for precise structure-activity relationship (SAR) tuning in the ATP-binding pockets of target enzymes. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and structural characterization.

Part 1: Chemical Identity & Physicochemical Properties

The molecule is a trisubstituted pyridine. Accurate identification is paramount due to the prevalence of regioisomers (e.g., 3-amino-2-chloro isomers) in commercial catalogs.

Table 1: Core Technical Specifications

| Property | Specification |

| Chemical Name | (5-Amino-6-chloropyridin-2-yl)methanol |

| Common Synonyms | 2-Hydroxymethyl-5-amino-6-chloropyridine; 6-Chloro-5-aminopyridine-2-methanol |

| CAS Registry Number | 1807148-38-4 |

| Molecular Formula | |

| Molecular Weight | 158.59 g/mol |

| Exact Mass | 158.025 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |

| pKa (Calculated) | ~3.5 (Pyridine N), ~13.5 (Hydroxyl) |

| SMILES | NC1=C(Cl)N=C(CO)C=C1 |

| InChI Key | RSGKIZXXLSDEFY-UHFFFAOYSA-N |

Part 2: Structural Analysis & Electronic Properties

The reactivity of 5-amino-6-chloro-2-pyridinemethanol is dictated by the "push-pull" electronic effects of its substituents.

1. Electronic Environment

-

C5-Amino Group: Acts as a strong

-donor (+M effect), increasing electron density at the C2 and C4 positions. This makes the ring susceptible to electrophilic aromatic substitution at C4, although the adjacent C6-Chloro sterically hinders this. -

C6-Chloro Group: Provides inductive withdrawal (-I), deactivating the ring slightly but, more importantly, serving as a handle for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (

). -

C2-Hydroxymethyl Group: A primary alcohol that serves as a linker. It is chemically distinct from the ring system and can be oxidized to an aldehyde (for reductive amination) or converted to a leaving group (mesylate/halide) for alkylation.

2. Regiochemistry Verification

Distinguishing this isomer from 3-amino-2-chloro-6-pyridinemethanol is critical.

-

Coupling Constants (

): The protons at C3 and C4 are ortho to each other. In 2,3,6-trisubstituted pyridines, the coupling constant

Part 3: Synthesis & Process Chemistry

Direct chlorination of 5-aminopyridine-2-methanol often yields mixtures. The industry-standard protocol relies on the reduction of a precise ester precursor to ensure regiochemical purity.

Retrosynthetic Strategy

The most reliable route proceeds via the reduction of Methyl 5-amino-6-chloropicolinate (CAS 1805930-73-7).

Detailed Experimental Protocol (Ester Reduction)

Note: This protocol is adapted from standard methodologies for pyridine ester reductions.

Reagents:

-

Methyl 5-amino-6-chloropicolinate (1.0 eq)

-

Sodium Borohydride (

) (3.0 eq) -

Calcium Chloride (

) (1.5 eq) - Enhances reactivity via chelation -

Solvent: Ethanol/THF (2:1 ratio)

Procedure:

-

Preparation: Dissolve Methyl 5-amino-6-chloropicolinate in anhydrous THF/Ethanol under

atmosphere. Cool to 0°C. -

Activation: Add

in portions. Stir for 15 minutes to allow Lewis acid complexation. -

Reduction: Add

slowly (exothermic) while maintaining temperature <10°C. -

Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for disappearance of ester (

). -

Quench: Cool to 0°C. Carefully quench with saturated

solution. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: If necessary, purify via flash chromatography (

, 0-10% MeOH in DCM).

Yield Expectation: 85–95%.

Part 4: Structural Characterization

To validate the structure, researchers must look for specific spectral fingerprints.

1. Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Parent Ion:

-

Isotope Pattern: A distinct 3:1 ratio of peaks at

159 and 161 confirms the presence of a single Chlorine atom (

2. Proton NMR (

NMR, 400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.35 | Doublet ( | 1H | Ar-H (C3) | Ortho-coupling to C4. |

| 7.05 | Doublet ( | 1H | Ar-H (C4) | Upfield due to adjacent amino group. |

| 5.45 | Broad Singlet | 2H | Exchangeable with | |

| 5.20 | Triplet ( | 1H | Hydroxyl proton coupling to CH2. | |

| 4.38 | Doublet ( | 2H | Benzylic-like methylene group. |

3. Infrared Spectroscopy (FT-IR)[1]

-

3400–3200 cm⁻¹: Broad stretch (O-H) and sharp doublets (N-H stretching).

-

1590 cm⁻¹: Pyridine ring C=N stretch.

-

1050 cm⁻¹: C-O primary alcohol stretch.

Part 5: Applications in Drug Discovery

This molecule is a "privileged scaffold" for designing inhibitors targeting the ATP-binding site of kinases.

1. Cyclization to Fused Heterocycles

The vicinal Amino (C5) and Chloro (C6) groups allow for rapid cyclization to form Imidazo[1,2-a]pyridines or Triazolo[1,5-a]pyridines .

-

Mechanism: Reaction with

-haloketones or aldehydes leads to ring closure at the pyridine nitrogen (N1) and the amino group, utilizing the Cl as a leaving group or directing element.

2. SHP2 and Kinase Inhibitor Design

The hydroxymethyl group at C2 is often converted to an ether or amine linker to attach a "tail" moiety that extends into the solvent-exposed region of the protein binding pocket.

References

-

Sigma-Aldrich. (2024). Product Specification: (5-amino-6-chloropyridin-2-yl)methanol (CAS 1807148-38-4).[2][3] Retrieved from

-

PubChem. (2024). Compound Summary: (5-amino-6-chloropyridin-2-yl)methanol.[2][3][4] National Library of Medicine. Retrieved from

-

BLD Pharm. (2024). Material Safety Data Sheet: CAS 1807148-38-4.[2] Retrieved from

-

SynBlock. (2024). Precursor Data: Methyl 5-amino-6-chloropicolinate (CAS 1805930-73-7). Retrieved from

Sources

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Amino-5-chloropyridine

A Note on the Target Compound: Initial research indicates a lack of specific, in-depth technical data for 2-hydroxymethyl-5-amino-6-chloropyridine. However, a wealth of information is available for the closely related and structurally significant compound, 2-Amino-5-chloropyridine . This guide will provide a comprehensive overview of 2-Amino-5-chloropyridine, a critical intermediate in pharmaceutical and materials science research, following the user's specified format for an in-depth technical guide.

Introduction and Core Chemical Identity

2-Amino-5-chloropyridine is a chlorinated derivative of pyridine, presenting as an off-white to light yellow crystalline solid.[1] It is a versatile building block in organic synthesis, primarily utilized as an essential intermediate in the production of numerous pharmaceuticals.[1] Its chemical structure, featuring an amino group and a chlorine atom on the pyridine ring, imparts a unique reactivity profile that is leveraged in various synthetic transformations.

The fundamental identification of this compound is established by its unique CAS Registry Number, 1072-98-6, which ensures unambiguous reference in scientific literature and chemical databases.[2][3]

Structural Representation

The molecular structure of 2-Amino-5-chloropyridine is foundational to understanding its chemical behavior.

Caption: 2D structure of 2-Amino-5-chloropyridine.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of 2-Amino-5-chloropyridine is essential for its application in research and development. These properties dictate its solubility, stability, and compatibility with various reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂ | [1][2][3] |

| Molecular Weight | 128.56 g/mol | [2][3][4] |

| Appearance | Beige to off-white crystalline solid/powder | [1][5] |

| Melting Point | 136–138 °C | [1] |

| Flash Point | 160 °C (320 °F) | [5][6] |

| Autoignition Temperature | >700 °C (>1292 °F) | [5][6] |

| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol and methanol. | [1] |

| CAS Registry Number | 1072-98-6 | [2][3] |

Spectroscopic data provides the empirical backbone for structural confirmation and purity assessment. Key spectral information for 2-Amino-5-chloropyridine includes:

-

Mass Spectrometry: The NIST WebBook provides mass spectrum data (electron ionization) for this compound, which is crucial for determining its molecular weight and fragmentation patterns.[3]

-

Infrared (IR) and Raman Spectroscopy: PubChem lists the availability of FTIR and FT-Raman spectra, which help in identifying the functional groups present in the molecule.[4]

Synthesis and Reactivity

2-Amino-5-chloropyridine is a valuable synthetic intermediate due to the reactivity of its functional groups, which allows for further molecular elaboration.

Synthetic Methodologies

Several methods for the synthesis of 2-Amino-5-chloropyridine have been developed, with a focus on yield, safety, and cost-effectiveness.

A. Electrochemical Reduction of 5-chloro-2-nitropyridine: This method provides a high-yield synthesis route. The six-electron reduction of the nitro group to an amine is a well-established transformation.[1] This electrochemical process can achieve yields of up to 84%.[1]

B. Oxidative Chlorination of 2-Aminopyridine: An alternative route involves the direct chlorination of 2-aminopyridine. A method utilizing hydrochloric acid and sodium hypochlorite as the chlorinating agents has been disclosed.[7] This approach is advantageous as it avoids the direct use of hazardous chlorine gas and employs inexpensive reagents, with reported product yields of up to 72%.[7]

Key Reactivity Insights

The chemical behavior of 2-Amino-5-chloropyridine is dominated by the amino group and the chloro-substituted pyridine ring.

-

The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities.

-

The chlorine atom can be displaced via nucleophilic aromatic substitution, although this is generally less facile than in other aromatic systems.

-

The pyridine ring itself can participate in electrophilic aromatic substitution, with the directing effects of the amino and chloro substituents influencing the position of substitution.

As a versatile building block, it is used in the synthesis of more complex molecules, such as 6-aminonicotinic acid through reductive-carboxylation.[1]

Experimental Protocols

The following is a representative protocol for the synthesis of 2-Amino-5-chloropyridine via electrochemical reduction, based on literature procedures.[1]

Protocol: Electrochemical Synthesis of 2-Amino-5-chloropyridine

Objective: To synthesize 2-Amino-5-chloropyridine from 5-chloro-2-nitropyridine via electrochemical hydrogenation.

Materials:

-

5-chloro-2-nitropyridine (5.0 g)

-

Ethanol (50 mL)

-

10% Sulphuric acid (15 mL)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Nickel sheet (cathode)

-

Copper sheet (anode)

-

DC power supply

-

Undivided electrochemical cell

-

Magnetic stirrer

Procedure:

-

Dissolve 5.0 g of 5-chloro-2-nitropyridine in 50 mL of ethanol in an undivided electrochemical cell.

-

Add 15 mL of 10% sulphuric acid to the solution.

-

Equip the cell with a nickel cathode and a copper anode.

-

Connect the electrodes to a DC power supply and maintain a constant current density of 100 A/m².

-

Pass a total charge of 2F through the solution while maintaining a nitrogen atmosphere and stirring the contents.

-

Upon completion of the reaction, dilute the electrolyte solution with water.

-

Extract the product into diethyl ether.

-

Wash the ether extract with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield 2-amino-5-chloropyridine.

Expected Outcome: An isolated yield of approximately 82% (4.1 g) with a melting point of 136–138°C.[1]

Caption: Workflow for the electrochemical synthesis.

Safety, Handling, and Storage

Proper handling and storage of 2-Amino-5-chloropyridine are crucial to ensure laboratory safety.

Hazard Identification:

-

Health Hazards: May cause eye and skin irritation.[5] May cause irritation of the digestive and respiratory tracts.[5] It is harmful if swallowed.[6] The toxicological properties have not been fully investigated.[5]

-

Fire Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[5]

First Aid Measures:

-

Eyes: Flush with plenty of water for at least 15 minutes.[5]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5]

-

Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of milk or water.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[5] In all cases of exposure, seek medical attention.[5]

Handling and Storage:

-

Handling: Wash thoroughly after handling.[5] Use with adequate ventilation and minimize dust generation.[5] Avoid contact with eyes, skin, and clothing.[5]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[5][6]

Conclusion

2-Amino-5-chloropyridine is a compound of significant interest in synthetic chemistry, particularly in the pharmaceutical industry. Its well-defined chemical properties, coupled with established synthetic routes, make it a reliable and versatile intermediate. A thorough understanding of its reactivity, handling requirements, and analytical characterization is paramount for its effective and safe utilization in a research and development setting.

References

-

2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem - NIH. (n.d.). Retrieved February 12, 2026, from [Link]

-

2-Amino-6-chloropyridine | C5H5ClN2 | CID 206246 - PubChem - NIH. (n.d.). Retrieved February 12, 2026, from [Link]

-

Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98% - Cole-Parmer. (n.d.). Retrieved February 12, 2026, from [Link]

-

2-Amino-5-chloropyridine - the NIST WebBook. (n.d.). Retrieved February 12, 2026, from [Link]

- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents. (n.d.).

Sources

- 1. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 2. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-chloropyridine [webbook.nist.gov]

- 4. 2-Amino-6-chloropyridine | C5H5ClN2 | CID 206246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

Mastering Solubility: A Technical Guide for the Characterization of (5-Amino-6-chloropyridin-2-yl)methanol in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and manufacturing. This guide provides a comprehensive technical framework for determining the solubility of (5-Amino-6-chloropyridin-2-yl)methanol, a substituted pyridine derivative of interest in medicinal chemistry. Due to the limited availability of public domain data for this specific molecule, this document emphasizes robust experimental methodology over pre-existing datasets. We will explore the theoretical underpinnings of solubility, provide a strategic approach to solvent selection, and detail validated experimental protocols for generating reliable and reproducible solubility data. Furthermore, this guide will address the critical safety and handling considerations for chlorinated pyridine compounds.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

(5-Amino-6-chloropyridin-2-yl)methanol represents a class of heterocyclic compounds that are pivotal as building blocks in the synthesis of novel therapeutic agents.[1][2] The journey from a promising chemical entity to a viable drug product is fraught with physicochemical challenges, with solubility being a primary hurdle. A thorough understanding of a compound's solubility in various organic solvents is not merely an academic exercise; it is a critical parameter that dictates:

-

Reaction Kinetics and Yield: Optimizing the concentration of reactants in a solution is fundamental to achieving desired reaction rates and maximizing product yield.

-

Purification Strategies: Techniques such as crystallization and chromatography are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.

-

Formulation Development: The ability to create stable and bioavailable drug formulations is directly linked to the solubility of the API in pharmaceutically acceptable excipients.

-

Scalability and Process Safety: A well-characterized solubility profile is essential for developing safe, efficient, and scalable manufacturing processes.

This guide will provide the necessary tools for researchers to empirically determine the solubility of (5-Amino-6-chloropyridin-2-yl)methanol, thereby empowering more informed and efficient drug development decisions.

Physicochemical Profile of (5-Amino-6-chloropyridin-2-yl)methanol

| Property | Predicted Value/Characteristic | Rationale and Impact on Solubility |

| Molecular Formula | C₆H₇ClN₂O | - |

| Molecular Weight | 158.59 g/mol | Influences the mass-to-volume relationship in solution. |

| Polarity | Polar | The presence of an amino (-NH₂), a hydroxyl (-OH), and two nitrogen atoms in the pyridine ring contribute to a high degree of polarity. This suggests a preference for polar solvents. |

| Hydrogen Bonding | High Capacity | The amino and hydroxyl groups can act as both hydrogen bond donors and acceptors. The pyridine nitrogen can act as a hydrogen bond acceptor. This will significantly influence interactions with protic solvents. |

| Predicted pKa | Basic (Pyridine N), Weakly Acidic (Methanol OH), Weakly Basic (Amino) | The pyridine nitrogen is expected to be the most basic site. The compound's ionization state will change with the pH of the solvent system, which can dramatically affect solubility. |

| Physical State | Likely a solid at room temperature | Crystalline solids require energy to break the lattice structure before dissolution can occur. |

Note: The values in this table are predicted based on chemical structure. Experimental verification is crucial.

Strategic Solvent Selection

The principle of "like dissolves like" is a useful starting point for solvent selection. Given the polar nature of (5-Amino-6-chloropyridin-2-yl)methanol, a range of polar protic and aprotic solvents should be investigated.

A Recommended Panel of Organic Solvents for Initial Screening:

| Solvent Class | Examples | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol, Water | Capable of hydrogen bonding, which should facilitate the dissolution of the target compound. |

| Aprotic Polar Solvents | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Possess high dielectric constants and dipole moments, enabling them to solvate polar molecules. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity and ability to accept hydrogen bonds. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Lower polarity; useful for understanding the compound's behavior in less polar environments. |

| Aromatic Hydrocarbons | Toluene, Xylene | Non-polar; likely to exhibit low solubility, but important for defining the limits of the solubility profile. |

Experimental Determination of Solubility: A Step-by-Step Guide

The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and reproducibility.[3][4]

Essential Equipment and Reagents

-

(5-Amino-6-chloropyridin-2-yl)methanol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

The Shake-Flask Protocol

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of (5-Amino-6-chloropyridin-2-yl)methanol to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and/or 37 °C).

-

Agitate the mixtures for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at intermediate time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[5]

Step 2: Sample Separation

-

Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to sediment.

-

To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw a known volume of the supernatant using a pipette. For highly volatile solvents, this should be done swiftly to minimize evaporation.

-

Filter the supernatant through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic particles.

Step 3: Quantification of Solute

The concentration of the dissolved solid in the filtered supernatant can be determined by several methods. The choice of method will depend on the available equipment and the required accuracy.

-

Gravimetric Method (Simpler, less accurate):

-

Accurately weigh the vial containing the filtered supernatant.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solvent's boiling point and the compound's melting point.

-

Once the solvent is completely removed, re-weigh the vial containing the dried residue.

-

The difference in weight corresponds to the mass of the dissolved solute. Calculate the solubility in mg/mL or g/L.

-

-

Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

-

Prepare a series of standard solutions of (5-Amino-6-chloropyridin-2-yl)methanol of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing these standards using HPLC or UV-Vis spectrophotometry.

-

Accurately dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, remembering to account for the dilution factor. The advantage of HPLC is its ability to separate the target compound from any potential impurities or degradation products.[4]

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Illustrative Solubility Data Presentation

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| ...other solvents | 25 | [Experimental Value] | [Calculated Value] |

Visualizing the Experimental Workflow

A clear workflow diagram ensures procedural consistency and minimizes errors.

Caption: Workflow for determining equilibrium solubility.

Safety and Handling of Chlorinated Pyridine Derivatives

Working with chlorinated pyridine derivatives requires strict adherence to safety protocols. These compounds should be treated as potentially hazardous.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene are generally recommended), a lab coat, and chemical splash goggles.[6]

-

Ventilation: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

-

Spill Response: In case of a spill, evacuate the area and prevent the spread of the material. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper waste disposal.

-

Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations. Chlorinated waste often requires specific disposal procedures.

Conclusion: From Data to Insight

This guide provides a robust framework for the experimental determination of the solubility of (5-Amino-6-chloropyridin-2-yl)methanol in a range of organic solvents. By following the detailed protocols and adhering to the safety guidelines, researchers can generate high-quality, reliable data. This information is invaluable for optimizing synthetic routes, developing effective purification strategies, and laying the groundwork for successful formulation development. The principles and methodologies outlined herein are broadly applicable to other pharmaceutical intermediates, making this guide a valuable resource for any scientist involved in the drug discovery and development process.

References

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]

-

Lab Alley. (2024, June 19). SAFETY DATA SHEET. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Arbor Pharmatech. (2025, May 22). Drug Synthesis Intermediate Classification And Usage. Retrieved from [Link]

-

NJ.gov. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

-

Scharlab. (2021, June 7). Safety data sheet. Retrieved from [Link]

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. (5-Chloropyridin-2-yl)methanol | C6H6ClNO | CID 20537893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. who.int [who.int]

- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 7. media.laballey.com [media.laballey.com]

- 8. nj.gov [nj.gov]

Methodological & Application

Application Note: Protecting Group Strategies for 5-Amino Group in Pyridine Synthesis

Executive Summary & Core Directive

The Challenge:

The 5-aminopyridine scaffold presents a unique electronic duality in medicinal chemistry. Unlike the 2- or 4-aminopyridines, which are prone to amidine-like tautomerism, the 5-aminopyridine behaves more like an electron-deficient aniline. However, the basicity of the ring nitrogen (

The Strategy: This guide details high-fidelity protocols for masking the 5-amino group. We move beyond generic "aniline protection" to strategies that address the specific solubility, electronic deactivation, and catalyst-poisoning potential of this heterocycle.

Strategic Selection Guide: The "Why" Before the "How"

The choice of protecting group (PG) for 5-aminopyridine must be dictated by the downstream chemistry. The following decision matrix synthesizes stability data specifically for pyridine scaffolds.

Table 1: Comparative Analysis of Protecting Groups for 5-Aminopyridine

| Protecting Group | Installation Difficulty | Pyridine Ring Stability | Stability: Basic/Suzuki | Stability: Acidic | Removal Conditions | Best For... |

| Boc (tert-Butyloxycarbonyl) | Low (requires DMAP) | High | Excellent | Poor | TFA or HCl / Organic solvent | General purpose, Pd-catalyzed couplings. |

| Cbz (Carboxybenzyl) | Medium | High | Good | Good | Acid-sensitive intermediates; orthogonal to Boc. | |

| Ac (Acetyl) | Low | High | Moderate (labile in strong base) | Excellent | Acid/Base hydrolysis | Robust early-stage intermediates; nitration/halogenation. |

| Fmoc (Fluorenylmethoxycarbonyl) | Medium | Moderate (Solubility issues) | Poor (Base labile) | Good | Piperidine/DMF | Base-sensitive routes; solid-phase synthesis. |

| Piv (Pivaloyl) | Medium | High | Excellent | Excellent | Strong Acid/Base | Lithiation (Directing Group). |

Decision Logic for PG Selection (Graphviz Diagram)

The following decision tree guides the chemist through the selection process based on the most critical downstream reaction step.

Figure 1: Decision matrix for selecting protecting groups based on subsequent synthetic steps.

Detailed Protocols

Protocol A: "Click-Like" Boc Protection of Deactivated 5-Aminopyridines

Context: The electron-deficient nature of the pyridine ring renders the 5-amino group poorly nucleophilic. Standard conditions (Boc2O/TEA) often result in stalled reactions or low conversion. We utilize a catalytic nucleophilic transfer strategy.

Reagents:

-

Substrate: 5-Aminopyridine derivative (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (

) (1.2 - 1.5 equiv) -

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equiv)

-

Solvent: Anhydrous THF or DCM (0.2 M concentration)

-

Base: Triethylamine (TEA) (1.5 equiv) - Optional, acts as acid scavenger

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with the 5-aminopyridine substrate and DMAP. Purge with nitrogen.[1]

-

Solvation: Add anhydrous THF. Ensure complete dissolution. If the substrate is insoluble (common with halo-pyridines), use a minimal amount of DMF as a co-solvent.

-

Activation: Add TEA (if using) followed by the dropwise addition of

dissolved in THF over 10 minutes.-

Critical Insight: The DMAP forms a reactive

-acylpyridinium intermediate with

-

-

Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC/LCMS.

-

Checkpoint: If reaction stalls, heat to 40°C. Avoid refluxing >60°C to prevent thermal degradation of the Boc group or formation of bis-Boc species.

-

-

Workup: Quench with saturated

solution. Extract with EtOAc.[1] Wash organic layer with water (x2) and brine. Dry over -

Purification: Flash chromatography (Hexane/EtOAc). 5-NH-Boc pyridines are typically stable on silica.

Protocol B: Selective Deprotection (Acidic vs. Thermal)

Context: Deprotecting 5-aminopyridines requires care because the released amine is basic, and the pyridine ring can form salts that trap impurities.

Option 1: Acidolytic Cleavage (Standard)

-

Dissolve

-Boc-5-aminopyridine in DCM (0.1 M). -

Add Trifluoroacetic acid (TFA) (10–20 equiv) dropwise at 0°C.

-

Warm to RT and stir for 1–2 hours.

-

Neutralization (Critical): Concentrate the reaction mixture to remove excess TFA. The residue is the trifluoroacetate salt. To obtain the free base, redissolve in DCM/MeOH and stir with solid

or basic resin (e.g., Amberlyst A-21) until pH > 8. Filter and concentrate.-

Note: Aqueous basic workup (NaOH) can lead to emulsions with pyridines; solid-phase neutralization is preferred.

-

Option 2: Thermal Flow Deprotection (Green/Scale-up)

Recent advances demonstrate that N-Boc groups on electron-deficient amines can be cleaved thermally without acid, avoiding salt formation.

-

Setup: Stainless steel coil reactor (e.g., Vapourtec or homemade coil).

-

Conditions: Solvent: MeOH or TFE (Trifluoroethanol). Temperature: 150–180°C. Backpressure: 250 psi (to keep solvent liquid).

-

Procedure: Pump the substrate solution through the heated coil with a residence time of 5–10 minutes.

-

Result: Quantitative conversion to the free amine and gaseous isobutylene/

. Solvent evaporation yields pure product.

Application Scenario: Palladium-Catalyzed Cross-Coupling

Unprotected 5-aminopyridines can coordinate to Pd(0) or Pd(II) species, arresting the catalytic cycle. Protection is mandatory for high yields in Suzuki or Buchwald-Hartwig couplings.

Workflow Visualization

The following diagram illustrates the pathway for functionalizing a 5-amino-2-chloropyridine scaffold.

Figure 2: Optimized workflow for metal-catalyzed functionalization of 5-aminopyridines.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Conversion (Protection) | Pyridine ring deactivates 5-NH2. | Increase DMAP to 0.5 equiv or switch to microwave heating (80°C, 10 min). |

| Bis-Boc Formation | Excess | Use exactly 1.1 equiv |

| Product trapped in Aqueous Phase | Pyridine nitrogen protonation. | Avoid acidic aqueous workups. Keep pH > 10 during extraction or use "dry" workup (concentration + filtration). |

| Catalyst Poisoning (Coupling) | Free amine coordination. | Ensure >99% protection before coupling. Trace free amine is potent poison. |

References

- Vertex Pharmaceuticals. (2013). BOC protection method for aminopyridine (CN102936220B).

-

Ryan, M.-R., et al. (2024).[2] Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.[2] [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection Protocols.[1][3][4][5][6][Link]

-

Agami, C., et al. (2002).[7] The stability of N-Boc to catalytic hydrogenation and its resistance towards basic and nucleophilic attacks. Tetrahedron. [Link]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. learninglink.oup.com [learninglink.oup.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. scispace.com [scispace.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Chemoselective Oxidation of (5-Amino-6-chloropyridin-2-yl)methanol to 5-Amino-6-chloropyridine-2-carbaldehyde

Executive Summary

This application note details the protocol for the preparation of 5-amino-6-chloropyridine-2-carbaldehyde (Target) from its corresponding alcohol precursor, (5-amino-6-chloropyridin-2-yl)methanol .

The transformation represents a critical intermediate step in the synthesis of kinase inhibitors and heterocyclic drug scaffolds. The primary challenge lies in the chemoselective oxidation of the primary alcohol to the aldehyde without affecting the free primary amine (susceptible to N-oxidation or condensation) or the aryl chloride (susceptible to hydrogenolysis under catalytic conditions).

We recommend Activated Manganese Dioxide (MnO₂) as the oxidant of choice due to its high chemoselectivity for "benzylic-like" heterocyclic alcohols and mild operating conditions.

Strategic Analysis & Reaction Design

The Chemoselectivity Challenge

The substrate contains three reactive centers:

-

Primary Alcohol (C2-position): The target for oxidation.

-

Primary Amine (C5-position): A nucleophile that can react with the generated aldehyde (forming imines/oligomers) or be oxidized to a nitro/nitroso group.

-

Chloride (C6-position): Generally stable to oxidation but sensitive to metal-catalyzed reduction.

Why Manganese Dioxide (MnO₂)?

While Swern oxidation and Dess-Martin Periodinane (DMP) are potent oxidants, they often require strictly anhydrous conditions or acidic workups that can complicate the isolation of amino-aldehydes.

-

Selectivity: MnO₂ preferentially oxidizes allylic, benzylic, and heterocyclic alcohols. It is generally inert toward free anilines (aromatic amines).

-

Mildness: The reaction proceeds at room temperature or mild reflux in neutral solvents, minimizing the risk of racemization or protecting group migration.

-

Heterogeneity: The reagent is a solid, allowing for simple workup via filtration, which is crucial for unstable aldehydes.

Reaction Pathway Visualization

Figure 1: Reaction pathway highlighting the MnO₂ surface mechanism and potential stability risks.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Specifications |

| (5-Amino-6-chloropyridin-2-yl)methanol | Substrate | Purity >97% |

| Manganese(IV) oxide | Oxidant | Activated (<5 micron, ~85% MnO₂) |

| Dichloromethane (DCM) | Solvent | Anhydrous, Amylene stabilized |

| Celite® 545 | Filter Aid | Standard grade |

Critical Pre-Step: MnO₂ Activation

Commercially available MnO₂ varies significantly in activity. "Activated" MnO₂ is required.[1][2] If the reagent is old or activity is suspect:

-

Heat MnO₂ in an oven at 110–120°C for 12–24 hours before use.

-

Cool in a desiccator. Note: Water deactivates the MnO₂ surface sites.[3]

Step-by-Step Procedure

Scale: 1.0 gram (approx. 6.3 mmol) of starting alcohol.

-

Preparation:

-

Equip a 100 mL round-bottom flask with a magnetic stir bar.

-

Add 1.0 g (6.3 mmol) of (5-amino-6-chloropyridin-2-yl)methanol.

-

Add 40 mL of anhydrous DCM (or CHCl₃). Ensure complete dissolution. Sonication may be used if necessary.

-

-

Oxidation:

-

Add 5.5 g (63 mmol, 10 eq) of Activated MnO₂ in one portion.

-

Note: A large excess (10–20 eq) is standard for MnO₂ oxidations due to surface area limitations.

-

Stir the heterogeneous black suspension vigorously at Room Temperature (20–25°C) .

-

Monitor: Check TLC every 2 hours (Eluent: 50% EtOAc/Hexanes). The aldehyde typically runs higher (less polar) than the alcohol.

-

-

Optimization (If reaction is slow):

-

If conversion is <50% after 4 hours, add an additional 5 eq of MnO₂.

-

Alternatively, heat to mild reflux (40°C) if using DCM, or switch to Chloroform and heat to 60°C.

-

-

Workup:

-

Prepare a sintered glass funnel with a pad of Celite® .

-

Filter the reaction mixture through the Celite pad to remove the manganese oxides.

-

Critical Step: Wash the filter cake thoroughly with EtOAc (3 x 20 mL) or 10% MeOH/DCM .

-

Reasoning: Pyridine aldehydes can adsorb strongly to the MnO₂ surface. Polar washes ensure high recovery.

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure (Rotavap) at <40°C .

-

Caution: Do not overheat; the product is thermally sensitive.

-

Result: The product is typically obtained as a yellow to orange solid.

-

Purification

-

Crude Purity: Often >90% and suitable for the next step without purification.

-

Flash Chromatography: If necessary, purify on Silica Gel.

-

Gradient: 0% → 40% EtOAc in Hexanes.

-

Note: Add 1% Triethylamine to the eluent to prevent acid-catalyzed degradation of the aldehyde on silica.

-

Analytical Data & Validation

| Parameter | Expected Value/Observation | Notes |

| Appearance | Yellow/Orange Solid | Darkening indicates decomposition. |

| TLC (Rf) | ~0.6 (50% EtOAc/Hex) | Alcohol Rf ~0.3. |

| 1H NMR (DMSO-d6) | Aldehyde proton (-CHO) at ~9.8 ppm (s) | Distinctive singlet diagnostic of conversion. |

| IR Spectroscopy | C=O stretch at ~1690-1700 cm⁻¹ | Disappearance of O-H broad band. |

Troubleshooting & Stability

Common Issues

-

Stalled Reaction: Water is the enemy. Add 4Å Molecular Sieves to the reaction mixture to scavenge water produced during oxidation.

-

Low Yield: Usually due to product adsorption on the MnO₂ filter cake. Increase the volume and polarity of the wash solvent (e.g., use THF or MeOH/DCM).

Storage Protocol

The 5-amino-6-chloropyridine-2-carbaldehyde is chemically reactive.

-

Short Term: Store at 4°C under Argon/Nitrogen.

-

Long Term: Not recommended. Convert immediately to the next intermediate (e.g., reductive amination or Schiff base formation).

-

Protection: If storage is mandatory, consider protecting the amine as a Boc-carbamate before the oxidation step.

Decision Matrix: Alternative Oxidants

Use this flow to determine if MnO₂ is the right choice for your specific constraints.

Figure 2: Oxidant selection guide based on substrate protection status.

References

-

PubChem. (5-Aminopyridin-2-yl)methanol | C6H8N2O.[4] National Library of Medicine.[5] Available at: [Link]

-

Common Organic Chemistry. Manganese Dioxide (MnO2) Oxidation Protocol. Available at: [Link]

-

Taylor, R. J. K., et al. "Manganese Dioxide: A Versatile Reagent in Organic Synthesis."[2] Organic & Biomolecular Chemistry, 2005. (Contextual citation for MnO2 mechanism).

Sources

- 1. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

- 2. Manganese(IV) oxide [organic-chemistry.org]

- 3. reddit.com [reddit.com]

- 4. (5-Aminopyridin-2-YL)methanol | C6H8N2O | CID 20583240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-6-pyridinecarboxaldehyde | C6H6N2O | CID 23131418 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Solving Solubility Challenges of Chloropyridines in NMR Solvents

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. Chloropyridines are a vital class of heterocyclic compounds, but their unique electronic and structural properties can present significant solubility challenges during NMR sample preparation. Insufficient solubility is not a trivial issue; it leads to low signal-to-noise ratios, inaccurate quantification, and potentially misleading structural data due to the selective observation of only the dissolved portion of your sample.[1]

This guide is structured to provide direct, actionable solutions to these common problems. We will move from foundational questions to advanced troubleshooting protocols, explaining the scientific reasoning behind each step to empower you to make informed decisions in your own experimental work.

Frequently Asked Questions (FAQs)

Here, we address the most common initial hurdles faced by researchers working with chloropyridine derivatives.

Q1: Why is my chloropyridine derivative not dissolving in Chloroform-d (CDCl₃)?

A1: This is the most frequent issue encountered. While CDCl₃ is an excellent and widely used NMR solvent for many organic molecules, it is relatively non-polar.[2] Chloropyridines, despite the lipophilic chlorine atom, possess a polar pyridine ring with a basic nitrogen atom capable of hydrogen bonding. If your derivative contains additional polar functional groups (e.g., -NH₂, -OH, -COOH), its overall polarity may be too high for sufficient solvation in CDCl₃. An undissolved sample or a suspension will result in poor quality spectra with broad, indistinct lines.[1]

Q2: I have a novel chloropyridine, and I'm unsure where to start. What's the best initial solvent screening strategy?

A2: A systematic, empirical approach is always best. Begin with a very small amount of your sample (1-2 mg) and test solubility in a sequence of common deuterated solvents of increasing polarity. A recommended starting sequence is:

-

Chloroform-d (CDCl₃): For non-polar to moderately polar compounds.

-

Acetone-d₆: Effective for a wide range of organic compounds.

-

Methanol-d₄ (CD₃OD): Suitable for polar compounds that can engage in hydrogen bonding.[3]

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent choice for highly polar, crystalline, or ionic compounds due to its high polarity and ability to dissolve many otherwise difficult-to-solubilize substances.[2]

This tiered approach efficiently identifies a suitable solvent system without wasting significant amounts of your valuable compound.

Q3: Is it safe to gently heat the NMR tube to help my compound dissolve?

A3: Yes, gentle heating can be an effective technique, but it must be approached with caution. Warming the sample can increase the solubility of many compounds. However, you must consider the boiling point of your chosen solvent to avoid over-pressurizing and potentially breaking the NMR tube. For instance, CDCl₃ has a boiling point of only 61.2°C.[2] Furthermore, be certain of your compound's thermal stability; you do not want to analyze a degradation product. If the sample dissolves upon heating but precipitates upon cooling back to room temperature, you may need to acquire the NMR spectrum at an elevated temperature.[1]

Q4: My sample is partially soluble in CDCl₃ and partially in DMSO-d₆. What should I do?

A4: This is a perfect scenario for using a co-solvent system.[4] By mixing two or more deuterated solvents, you can fine-tune the polarity of the medium to match your solute.[5] A common and effective combination is a mixture of CDCl₃ and DMSO-d₆. Start by dissolving your compound in the solvent in which it is more soluble (e.g., DMSO-d₆) and then add the other solvent (CDCl₃) dropwise until a clear, homogenous solution is achieved. This approach often provides the best of both worlds: sufficient solvating power and potentially sharper signals than in pure DMSO-d₆.

Q5: Can I use acid to improve the solubility of my chloropyridine?

A5: Absolutely. This is a powerful chemical technique. The nitrogen atom in the pyridine ring is basic (pKa of 3-chloropyridine is ~2.84) and can be protonated by a strong acid.[6] Adding a small amount of a deuterated acid, such as trifluoroacetic acid-d (TFA-d), can convert the neutral chloropyridine into its corresponding pyridinium salt. This salt is often dramatically more soluble in polar solvents like Methanol-d₄ or Deuterium Oxide (D₂O). Be aware that this will significantly alter the chemical shifts of the protons on the pyridine ring due to the change in electronic environment upon protonation.

In-Depth Troubleshooting and Experimental Protocols

When simple solutions are not sufficient, a more rigorous, step-by-step approach is necessary. The following protocols provide a validated framework for tackling even the most challenging solubility issues.

Logical Troubleshooting Workflow

Before proceeding to advanced protocols, it is crucial to logically diagnose the solubility problem. The following workflow illustrates the decision-making process for selecting an appropriate strategy.

Caption: Initial troubleshooting workflow for chloropyridine solubility.

Data Presentation: Properties of Common Deuterated NMR Solvents

The selection of an appropriate solvent is the primary consideration for achieving a clear NMR spectrum.[7] The table below summarizes key properties of solvents frequently used for analyzing chloropyridine derivatives.

| Deuterated Solvent | Formula | Residual ¹H Shift (ppm)¹ | Boiling Point (°C)² | Key Characteristics & Use Cases for Chloropyridines |

| Chloroform-d | CDCl₃ | 7.26 (singlet) | 61 | Good starting point for non-polar or moderately polar derivatives. Easy to remove post-analysis.[2] |

| Acetone-d₆ | (CD₃)₂CO | 2.05 (quintet) | 56 | Versatile solvent for a wide range of polarities. |

| Methanol-d₄ | CD₃OD | 3.31 (quintet), 4.87 (singlet, OH) | 65 | Excellent for polar derivatives capable of H-bonding; suitable for pyridinium salts.[3] |

| DMSO-d₆ | (CD₃)₂SO | 2.50 (quintet) | 189 | Powerful solvent for highly polar, crystalline, or poorly soluble compounds. High boiling point is ideal for variable temperature studies but makes sample recovery difficult.[2] |

| Benzene-d₆ | C₆D₆ | 7.16 (singlet) | 80 | Useful for aromatic compounds; can induce significant chemical shift changes (aromatic solvent-induced shifts) that may help resolve overlapping signals. |

| Deuterium Oxide | D₂O | ~4.8 (broad singlet) | 101 | For water-soluble compounds, especially pyridinium salts formed by pH modification. |

¹ Residual proton chemical shifts can vary slightly based on temperature, concentration, and solute.[8] ² Boiling points are for the non-deuterated analogues (except D₂O) and indicate the useful liquid range.

Experimental Protocol 1: Systematic Co-Solvent Titration

This protocol is designed for compounds that exhibit partial solubility in two different solvents, a common scenario for chloropyridines with intermediate polarity. The goal is to create a binary solvent system that precisely matches the compound's polarity.[9]

Objective: To achieve a clear, homogenous solution of a poorly soluble chloropyridine by creating an optimized binary deuterated solvent mixture.

Materials:

-

Chloropyridine sample (approx. 5-10 mg)

-

Primary deuterated solvent (e.g., DMSO-d₆, in which the compound has higher solubility)

-

Secondary deuterated solvent (e.g., CDCl₃)

-

Two glass Pasteur pipettes

-

NMR tube and cap

Procedure:

-

Initial Dissolution: Add ~0.3 mL of the primary solvent (e.g., DMSO-d₆) to the vial containing your chloropyridine sample. Vortex or sonicate the mixture for 1-2 minutes. The solution may still be cloudy or contain visible solid.

-

Titration: Using a clean Pasteur pipette, add the secondary solvent (e.g., CDCl₃) drop by drop to the sample vial. After adding 2-3 drops, cap and vortex the vial.

-

Observation: Continue the dropwise addition and mixing, carefully observing the solution's clarity. The goal is to reach a point where the solution becomes completely transparent.

-

Transfer: Once the sample is fully dissolved, transfer the homogenous solution to the NMR tube using a filtered pipette to remove any dust or trace particulates.

-

Final Volume Adjustment: If necessary, add more of the co-solvent mixture to bring the total volume in the NMR tube to the required height (typically ~0.6-0.7 mL, or 4-5 cm).[2]

-

Documentation: Crucially, record the approximate ratio of the two solvents used. This will ensure reproducibility for future experiments with this compound.

Causality: This method works by modulating the dielectric constant of the solvent environment. A highly polar solvent like DMSO-d₆ can disrupt the crystal lattice energy of a solid, while the less polar CDCl₃ can better solvate the more lipophilic regions of the molecule. The optimal mixture creates a solvating environment that is energetically favorable for the entire molecule.[10]

Experimental Protocol 2: Solubility Enhancement via pH Modification

This protocol leverages the basicity of the pyridine nitrogen to convert a poorly soluble neutral compound into a highly soluble ionic salt.

Objective: To increase the solubility of a chloropyridine in polar protic solvents by protonating the pyridine nitrogen.

Materials:

-

Chloropyridine sample (approx. 5-10 mg)

-

Polar deuterated solvent (e.g., Methanol-d₄ or D₂O)

-

Deuterated acid (e.g., Trifluoroacetic acid-d, TFA-d; or a prepared solution of DCl in D₂O)

-

NMR tube and cap

Procedure:

-

Initial Suspension: Suspend the chloropyridine sample in 0.6 mL of the chosen polar solvent (e.g., CD₃OD) directly in the NMR tube. The sample will likely not dissolve completely.

-

Acid Addition: Add a very small amount of the deuterated acid. For TFA-d, use a microliter syringe to add 1-2 µL.

-

Mixing: Cap the NMR tube and invert it several times to mix thoroughly. Gentle sonication can also be effective.

-

Observe and Repeat: Observe the sample for dissolution. If solid remains, add another small aliquot of acid and repeat the mixing process. Continue until the solution is clear. Avoid adding a large excess of acid, as this can complicate the spectrum.

-

Acquire Spectrum: Once dissolved, acquire the NMR spectrum. Be prepared for significant downfield shifts of the aromatic protons adjacent to the newly formed pyridinium cation (N⁺-H).

Self-Validation: The success of this protocol is self-validating. The visual confirmation of dissolution (from a cloudy suspension to a clear solution) is a direct indicator of the formation of the more soluble salt. The resulting NMR spectrum, with its characteristic downfield-shifted aromatic signals, provides chemical confirmation of the protonation event.

Caption: Mechanism of solubility enhancement via pH modification.

By applying these structured FAQs, workflows, and protocols, you will be well-equipped to overcome the common solubility hurdles associated with chloropyridines, leading to higher quality NMR data and more reliable research outcomes.

References

-

How to Choose Deuterated NMR Solvents . Isotope Science / Alfa Chemistry. [Link]

-

Deuterated Solvents: Essential Reagents for Accurate NMR Analysis . UCHEM. [Link]

-

NMR solvent selection - that also allows sample recovery . BioChromato. [Link]

-

Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE . PMC. [Link]

-

Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? . ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . ACS Publications. [Link]

-

Co-solvency and anti-solvent method for the solubility enhancement . World Journal of Pharmaceutical Research. [Link]

-

Solubility enhancement techniques: A comprehensive review . GSC Biological and Pharmaceutical Sciences. [Link]

-

Application of cosolvency and cocrystallization approach to enhance acyclovir solubility . Future Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 3. myuchem.com [myuchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. wisdomlib.org [wisdomlib.org]

- 6. 3-Chloropyridine | 626-60-8 [chemicalbook.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. chem.washington.edu [chem.washington.edu]

- 9. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wjbphs.com [wjbphs.com]

Technical Support Center: Minimizing Dechlorination Side Reactions

Introduction: The "De-Cl" Challenge

Welcome to the Advanced Synthesis Support Center. If you are reading this, you are likely facing a common but frustrating yield-killer: Hydrodehalogenation . You intend to reduce a functional group (like a nitro group) or perform a cross-coupling on a specific handle, but your chlorine atom—critical for the final drug pharmacophore or subsequent steps—is being stripped off and replaced by hydrogen.

This guide moves beyond basic textbook advice. We will analyze the causality of this side reaction and provide self-validating protocols to stop it.

Module A: Hydrogenation of Chloronitroarenes

Scenario: You are reducing a nitro group (-NO

The Solution Matrix

To retain the chlorine, you must alter the catalyst's electronic state or geometric availability.

| Catalyst System | Selectivity for -NO | Risk of Dechlorination | Mechanism of Action | Recommended For |

| Standard Pd/C | High | High | Rapid oxidative addition into C-Cl bond. | Non-halogenated substrates only. |

| Pt/C (Sulfided) | Excellent | Low | Sulfur poisons high-energy sites required for C-Cl activation but allows NO | The Gold Standard for chloro-anilines. |

| Pt-Fe/C | High | Very Low | Fe promotes electron transfer, making Pt electron-deficient and favoring polar NO | High-value intermediates requiring high purity. |

| Pd/C + Inhibitor | Good | Moderate | Additives (e.g., ethylenediamine, morpholine) competitively bind to active sites. | When Pt catalysts are unavailable. |

Validated Protocol: Selective Hydrogenation using Sulfided Pt/C

This protocol is based on industrial best practices for minimizing halogen loss (Sources 1, 3).

Reagents:

-

Substrate: 1-chloro-4-nitrobenzene (Model substrate)

-

Catalyst: 5% Pt/C (Sulfided) - Commercial grade (e.g., Johnson Matthey or Sigma equivalents).

-

Solvent: Methanol or Ethyl Acetate (avoid basic alcohols if possible).

Step-by-Step Methodology:

-

Vessel Prep: Ensure the autoclave is free of residual Pd traces from previous runs. Even ppm levels of Pd can trigger dechlorination.

-

Loading: Charge the vessel with substrate (1.0 equiv) and solvent (10-20 volumes).

-

Catalyst Addition: Add 5% Pt/C (sulfided) at a loading of 0.5 - 1.0 wt% relative to the substrate.

-

Critical Check: Do not use standard Pt/C. Verify the "sulfided" label.

-

-

Purge: Purge with N

(3x) followed by H -

Reaction: Pressurize to 5–10 bar (70–145 psi) H

. Heat to 50–60°C.-

Note: Higher pressures (>20 bar) increase the kinetic probability of C-Cl insertion. Keep pressure moderate.

-

-

Monitoring: Monitor via HPLC. Look for the "des-chloro" impurity (Aniline).

-

Success Criteria: Conversion >99%, Des-chloro impurity <0.5%.

-

Troubleshooting Logic (Decision Tree)

Figure 1: Decision matrix for catalyst selection in nitro-reduction. Switching to Sulfided Pt/C is the primary intervention path.

Module B: Dechlorination during Cross-Coupling (Suzuki/Buchwald)

Scenario: You are performing a Suzuki-Miyaura coupling on a bromo-arene, but the chloride on the ring is also reacting or being replaced by hydrogen (protodehalogenation).

Root Cause Analysis

Dechlorination here usually stems from the formation of a Palladium-Hydride (Pd-H) species.

-

Source of Hydride:

-hydride elimination from alkyl groups (in ligands or substrates) or hydrogen transfer from solvents (alcohols, DMF). -

Mechanism: The Pd-H species undergoes reductive elimination with the aryl ring, creating Ar-H.

Strategic Interventions

1. Solvent Selection (The "Hidden" Hydride Source)

-

Avoid: Primary/Secondary alcohols (Ethanol, Isopropanol) and DMF/DMAc at high temperatures. These are excellent hydride donors.

-

Prefer: Toluene, Dioxane, or Acetonitrile. If water is needed for the base, use a biphasic system.

2. Ligand Engineering Use bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos ).

-

Why? These ligands facilitate extremely rapid reductive elimination of the desired C-C bond, kinetically outcompeting the slower protodehalogenation pathway.

3. Base Selection

-

Switch from alkoxide bases (NaOEt, NaOiPr) which can form Pd-H via

. -

Use inorganic bases: K

PO

Protocol: High-Fidelity Suzuki Coupling

Optimized for 1-bromo-4-chlorobenzene derivatives.

-

Catalyst System: Pd(OAc)

(1 mol%) + XPhos (2 mol%).-

Pre-complexation: Premix Pd and Ligand in solvent for 5 mins before adding substrate to ensure active species formation.

-

-

Solvent: 1,4-Dioxane / Water (4:1 ratio). Degas thoroughly (sparge with Argon for 15 mins).

-

Base: K

PO -

Temperature: 60–80°C.

-

Tip: Do not overheat. Higher temps increase the rate of Pd insertion into the stronger C-Cl bond.

-

Frequently Asked Questions (FAQ)

Q1: Why does adding Vanadium (V) to my hydrogenation help? A: Vanadium acts as an oxophilic promoter. It activates the nitro group (via oxygen interaction) while electronically modifying the metal surface to suppress the electron-rich back-bonding required to break the C-Cl bond. It essentially makes the catalyst "ignore" the chloride.

Q2: Can I just use less catalyst to stop dechlorination? A: Rarely. While it lowers the total active sites, it often slows the nitro reduction too, leading to stalled reactions. It is better to use a selective catalyst (Pt-S) at normal loading than a non-selective catalyst (Pd/C) at low loading.

Q3: My Sulfided Pt/C is not working. Why? A: Check your pH. Sulfided catalysts can be sensitive to strongly basic conditions. Also, ensure the catalyst hasn't been oxidized by air exposure; the sulfide layer must remain intact.

References

-

Selective Hydrogenation of p-Chloronitrobenzene over an Fe promoted Pt/AC catalyst. RSC Advances, 2013.

-

Platinum, sulfided, on carbon - Product Specification. Sigma-Aldrich.

-

Method of preparing a sulfided platinum on carbon catalyst. US Patent 3275567A.

-

Preventing hydrodehalogenation in palladium-catalyzed reactions. BenchChem Technical Guide.

-

Highly efficient catalytic hydrogenation of p-chloronitrobenzene. Nanoscale Advances, 2025.

Optimization of reaction temperature for SNAr on 6-chloropyridine

Technical Support Center: Optimization of Reaction Temperature for on 6-Chloropyridine

Topic: Thermal Optimization & Troubleshooting for Nucleophilic Aromatic Substitution (

Executive Summary & Mechanistic Insight[1][2][3][4]

From the Desk of the Senior Application Scientist:

Welcome. If you are accessing this guide, you are likely encountering a "reactivity wall" with 6-chloropyridine derivatives. Unlike their highly reactive pyrimidine or nitro-benzene cousins, chloropyridines sit in a "Goldilocks" zone of frustration: they are activated enough to react but deactivated enough to require forcing conditions that often lead to decomposition.

The core challenge in substituting the chlorine at the C6 (or C2) position is the energy barrier of the addition step . The formation of the anionic Meisenheimer

The Temperature Paradox:

-

Too Low (

): The kinetic barrier is not overcome; the nucleophile bounces off the ring. -

Too High (

): You risk competing pathways—specifically hydrolysis (to pyridinones) and radical-mediated polymerization (tars).

This guide provides a self-validating logic system to navigate these thermal constraints.

Visualizing the Pathway

To troubleshoot effectively, you must visualize the energy landscape. The diagram below illustrates the critical transition states where temperature plays a decisive role.

Figure 1: Reaction coordinate of

Troubleshooting Guide (Q&A Format)

Module A: Low Conversion (The Kinetic Barrier)

Q: I am running the reaction at

A: This is not a catalytic issue; it is a solvent-temperature mismatch.

-

The Diagnosis: Ethanol (boiling point

) limits your maximum temperature. 6-chloropyridine has a high activation energy ( -

The Fix:

-

Switch Solvent: Move to a polar aprotic solvent like DMSO or NMP . These do not solvate the nucleophile as strongly (increasing

) and allow higher operating temperatures. -

Increase Temperature: Target

. According to the Arrhenius equation, a -

Protocol Validation: If switching to DMSO at

does not yield

-

Module B: Impurity Profile (The Thermodynamic Trap)

Q: I pushed the temperature to

A: You have triggered the hydrolysis pathway.

-

The Mechanism: At high temperatures, even trace amounts of water (from the solvent or base) become hyper-nucleophilic. The 6-chloropyridine is susceptible to attack by hydroxide, forming 6-hydroxypyridine (which tautomerizes to the pyridinone).

-

The Fix:

-

Dry Your System: Use anhydrous solvents (water

ppm). -

Base Selection: Switch from hygroscopic bases (like KOH/NaOH) to anhydrous Carbonates (

, -

The "Step-Up" Method: Do not jump straight to

. Incubate at

-

Q: My reaction mixture turned into a black tar/solid. What happened?

A: You likely encountered thermal polymerization or decomposition.

-

The Cause: Pyridines, especially electron-deficient ones, can undergo radical polymerization or ring-opening decomposition at temperatures exceeding

, particularly in the presence of oxygen. -

The Fix:

-

Degas: Sparge the solvent with Nitrogen or Argon for 15 minutes before heating.

-

Concentration: High concentration (

) favors intermolecular polymerization. Dilute to

-

Optimized Experimental Protocols

Protocol A: Standard Thermal Method (Batch)

Best for scale-up and general optimization.

| Parameter | Specification | Rationale |

| Substrate | 6-Chloropyridine derivative (1.0 eq) | Limiting reagent. |

| Nucleophile | Amine/Alkoxide (1.2 - 1.5 eq) | Excess drives kinetics (Le Chatelier). |

| Base | Neutralizes HCl byproduct; | |

| Solvent | DMSO or NMP (Anhydrous) | High dielectric constant stabilizes the polar transition state. |

| Concentration | Balance between rate and impurity control. | |

| Temperature | Optimal balance of rate vs. decomposition. | |

| Time | 4 - 16 Hours | Monitor by HPLC/UPLC. |

Step-by-Step:

-

Charge 6-chloropyridine, nucleophile, and base into a reaction vessel equipped with a condenser.

-

Add anhydrous DMSO.

-

Critical Step: Sparge with

for 5-10 mins. -

Heat to

. -

IPC (In-Process Control): Check LC-MS at

.-

If SM remaining

: Increase T to -

If Product/Hydrolysis ratio

: Stop, lower T, check water content.

-

Protocol B: Microwave Assisted (Rapid Screening)

Best for difficult substrates or library synthesis.

-

Vessel: Sealed microwave vial (10 mL or 20 mL).

-

Conditions:

for 30 minutes. -

Note: Microwave heating is "superheating." The solvent can exceed its boiling point due to pressure.[1] This often drives reactions that fail under standard reflux.

-

Warning: Ensure the vessel is rated for the pressure generated by the solvent at

.

Decision Support Diagram

Use this flow to determine your next experimental move.

Figure 2: Logical decision tree for optimizing reaction parameters based on IPC data.

References

-

Mechanism & Kinetics: Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Provides the foundational

addition-elimination mechanism and Meisenheimer complex theory). -

Solvent Effects in

: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Chlorides. Chemical Reviews, 49(2), 273-412. Link - Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.

-

Microwave vs. Thermal: Kappe, C. O. (2004).[2] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

-

Comparative Reactivity of Chloropyridines: Schlosser, M. (2005). The reactivity of pyridines and pyrimidines.[3][1][4][5][6] Angewandte Chemie, 44, 376-393. (Establishes the reactivity hierarchy: Pyrimidine > Nitrobenzene > Pyridine).

Sources

- 1. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]

- 2. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。